2,5-dichloro-N-(3-chloropropyl)benzenesulfonamide
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Overview
Description
2,5-dichloro-N-(3-chloropropyl)benzenesulfonamide is an organic compound with the molecular formula C9H10Cl3NO2S. It is a derivative of benzenesulfonamide, characterized by the presence of chlorine atoms at the 2 and 5 positions on the benzene ring, and a 3-chloropropyl group attached to the nitrogen atom of the sulfonamide group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(3-chloropropyl)benzenesulfonamide typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Specific reaction conditions and reagents may vary, but common methods include the use of chlorinating agents and sulfonamide precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as chlorination, sulfonation, and subsequent substitution reactions.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(3-chloropropyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include various substituted benzenesulfonamides.
Oxidation: Products include sulfonic acids.
Reduction: Products include amines.
Scientific Research Applications
2,5-dichloro-N-(3-chloropropyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(3-chloropropyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes by binding to specific receptors or proteins. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
- 2,5-dichloro-N-(3-chloro-2-methylphenyl)benzenesulfonamide
- 2,5-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 2,5-dichloro-N-(3-chloropropyl)benzenesulfonamide is unique due to its specific substitution pattern and the presence of the 3-chloropropyl group.
Properties
Molecular Formula |
C9H10Cl3NO2S |
---|---|
Molecular Weight |
302.6 g/mol |
IUPAC Name |
2,5-dichloro-N-(3-chloropropyl)benzenesulfonamide |
InChI |
InChI=1S/C9H10Cl3NO2S/c10-4-1-5-13-16(14,15)9-6-7(11)2-3-8(9)12/h2-3,6,13H,1,4-5H2 |
InChI Key |
HCWPWQKTPPMBJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)NCCCCl)Cl |
Origin of Product |
United States |
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